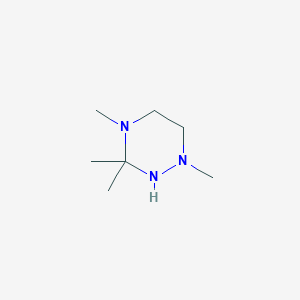

1,3,3,4-Tetramethyl-1,2,4-triazinane

説明

1,3,3,4-Tetramethyl-1,2,4-triazinane is a heterocyclic compound featuring a six-membered triazinane ring with methyl substituents at the 1, 3, 3, and 4 positions. Triazinanes are of significant interest due to their versatility in drug discovery, catalysis, and materials science .

特性

CAS番号 |

54753-46-7 |

|---|---|

分子式 |

C7H17N3 |

分子量 |

143.23 g/mol |

IUPAC名 |

1,3,3,4-tetramethyl-1,2,4-triazinane |

InChI |

InChI=1S/C7H17N3/c1-7(2)8-10(4)6-5-9(7)3/h8H,5-6H2,1-4H3 |

InChIキー |

ZDHPHOPQRPOEAC-UHFFFAOYSA-N |

正規SMILES |

CC1(NN(CCN1C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1,3,3,4-Tetramethyl-1,2,4-triazinane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound in the presence of a catalyst can lead to the formation of the triazinane ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of 1,3,3,4-Tetramethyl-1,2,4-triazinane may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions: 1,3,3,4-Tetramethyl-1,2,4-triazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazinane derivatives.

Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of substituted triazinanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinane oxides, while substitution reactions can produce a variety of substituted triazinanes.

科学的研究の応用

1,3,3,4-Tetramethyl-1,2,4-triazinane has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Medicine: Derivatives of 1,3,3,4-Tetramethyl-1,2,4-triazinane have potential therapeutic applications, including antifungal, anticancer, and antiviral activities.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which 1,3,3,4-Tetramethyl-1,2,4-triazinane exerts its effects depends on its interaction with molecular targets. The nitrogen atoms in the ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.

類似化合物との比較

1,3,5-Triazinane Derivatives

- Synthesis : 1,3,5-Triazinane-2,4-dithiones are synthesized via condensation of 1-arylthioureas with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst, achieving moderate yields (e.g., 46–74%) .

- Key Differences : The 1,3,5-triazinane scaffold differs in ring substitution pattern compared to the 1,2,4-triazinane system, impacting electronic distribution and reactivity. For example, FeCl₃-catalyzed reactions favor 1,3,5-triazinane formation, whereas 1,2,4-triazinanes often require carbazate intermediates (e.g., 61–67% yields via carbazate-amine coupling) .

Thiadiazolo-Triazinone Derivatives

- Example: [3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one] derivatives exhibit anti-tubercular and antibacterial activity. These compounds are synthesized via condensation of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with aryloxy acetic acids .

- Comparison : The presence of a thiadiazole ring fused to the triazinane core enhances bioactivity but reduces solubility compared to simpler alkyl-substituted triazinanes like 1,3,3,4-tetramethyl-1,2,4-triazinane.

Pharmacological Activity

Anti-Cancer Activity

- Blatter-Type Triazinyl Radicals : Benzo[1,2,4]triazin-7-ones (e.g., 3-phenyl-1-(pyrid-2-yl) derivatives) show cytotoxicity against cancer cell lines (e.g., NCI-60 panel) with Pearson correlation coefficients ~0.8 to pleurotin, a natural anti-cancer agent. Methylation at specific positions (e.g., 3-F³C substitution) enhances thioredoxin reductase (TrxR) inhibition .

- Triazinane Derivatives: Spiro[thieno[2,3-g]quinoline-3,5'-[1,2,4]triazinane]-tetraones demonstrate potent antiproliferative activity, with IC₅₀ values in the nanomolar range against multiple cancer cell lines . Methyl groups in 1,3,3,4-tetramethyl-1,2,4-triazinane may similarly influence steric and electronic interactions with biological targets.

Anti-Inflammatory and Anti-Bacterial Activity

Key Routes for 1,2,4-Triazinanes

Challenges and Advancements

- Older methods for triazinanes often require toxic solvents (e.g., POCl₃) or harsh conditions, whereas modern approaches employ catalytic systems (e.g., FeCl₃, Cu(I)) for greener synthesis .

- Methyl-substituted triazinanes like 1,3,3,4-tetramethyl-1,2,4-triazinane may benefit from LiHMDS-mediated deprotection strategies, as seen in sulfonamide-functionalized analogs .

Physicochemical Properties

- Spectral Data: 1-Benzyl-4-(2-morpholinoethyl)-1,2,4-triazinane-3,6-dione: IR peaks at 1739 cm⁻¹ (C=O), HRMS m/z 285.1115 (calc. 285.1113) . Spiro-triazinane-tetraones: Characteristic ¹H NMR signals at δ 2.8–3.2 ppm (methylene protons adjacent to the triazinane ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。